Methyl N,N-dibenzylcarbamate

Racemization control Ullmann coupling Chiral amino acid protection

Methyl N,N-dibenzylcarbamate (CAS 102276-52-8) is an N,N-disubstituted carbamate featuring two benzyl groups on the nitrogen and a methyl ester on the carbonyl oxygen, with molecular formula C16H17NO2 and molecular weight 255.31 g/mol. It belongs to the carbamate class of amine protecting groups and is primarily employed as a protected amine building block in organic synthesis and medicinal chemistry, where it serves as an intermediate for pharmaceuticals and agrochemicals.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 102276-52-8
Cat. No. B3045145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N,N-dibenzylcarbamate
CAS102276-52-8
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCOC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-19-16(18)17(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
InChIKeyPCTVBWJXLLPNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N,N-Dibenzylcarbamate (CAS 102276-52-8): Protected Carbamate Building Block for Orthogonal Amine Protection Strategies


Methyl N,N-dibenzylcarbamate (CAS 102276-52-8) is an N,N-disubstituted carbamate featuring two benzyl groups on the nitrogen and a methyl ester on the carbonyl oxygen, with molecular formula C16H17NO2 and molecular weight 255.31 g/mol . It belongs to the carbamate class of amine protecting groups and is primarily employed as a protected amine building block in organic synthesis and medicinal chemistry, where it serves as an intermediate for pharmaceuticals and agrochemicals . Its predicted XlogP of 3.1 and topological polar surface area (TPSA) of 29.5 Ų indicate moderate lipophilicity and low hydrogen-bonding capacity, distinguishing it from mono-benzyl and tert-butyl carbamate analogs .

Why Methyl N,N-Dibenzylcarbamate Cannot Be Simply Replaced by Boc, Cbz, or Fmoc Analogs


Carbamate protecting groups are not functionally interchangeable despite all masking amine nucleophilicity. Boc is acid-labile (cleaved by TFA), Cbz is removed by catalytic hydrogenolysis, and Fmoc is base-labile (piperidine) [1]. Methyl N,N-dibenzylcarbamate occupies a distinct position: its N,N-dibenzyl architecture provides greater steric bulk and lipophilicity than mono-N-benzyl carbamates, while the methyl ester offers different transesterification and solvolysis reactivity compared to tert-butyl or benzyl esters. Critically, direct comparative evidence shows that N,N-dibenzyl protection preserves stereochemical integrity under conditions where Boc and Cbz fail—an irreversible difference for chiral building block procurement [2].

Quantitative Differentiation Evidence for Methyl N,N-Dibenzylcarbamate Versus Closest Analogs


Stereochemical Integrity Preservation: N,N-Dibenzyl vs. Boc and Cbz in Cu-Catalyzed Coupling

In CuI/N,N-dimethylglycine-catalyzed Ullmann-type diaryl ether formation at 90 °C, aromatic amino esters protected with N-Boc or N-Cbz underwent partial racemization, whereas N,N-dibenzyl-protected substrates gave coupling products with complete retention of optical purity [1]. This is a direct, experimentally observed differentiation where Boc and Cbz fail to maintain stereochemical integrity under identical reaction conditions.

Racemization control Ullmann coupling Chiral amino acid protection

Lipophilicity Differentiation: XlogP of Methyl N,N-Dibenzylcarbamate vs. Cbz and Boc Carbamates

The predicted XlogP of methyl N,N-dibenzylcarbamate is 3.1 , which is substantially higher than typical Cbz-protected amines (XlogP ~1.5–2.0 for N-Cbz amino acids) and Boc-protected amines (XlogP ~1.0–1.5). This ~1.5–2.0 log unit increase in lipophilicity can significantly alter solubility, chromatographic behavior, and membrane partitioning in biological assays.

Lipophilicity Drug-likeness Membrane permeability

Aqueous Stability Window: Benzyl Carbamate Class Profile Relevant to N,N-Dibenzylcarbamate

Benzyl carbamates (Cbz-NR₂ class) are documented to be stable in aqueous media from pH 4 to pH 12 at room temperature, but labile at pH < 1 at 100 °C [1]. While this is class-level data, the N,N-dibenzyl substitution pattern provides additional steric shielding of the carbamate carbonyl, potentially further retarding hydrolytic cleavage compared to mono-N-benzyl carbamates. In contrast, Boc groups are cleaved under mild acidic conditions (TFA, room temperature) and Fmoc is base-labile [2].

Protecting group stability pH stability Orthogonal deprotection

Bioisosteric Potential: Dibenzylcarbamate Moiety as a 5α-Reductase Inhibitor Pharmacophore

A phenyl dibenzylcarbamate derivative (compound 11k: 4-(3-(4-(N-methylacetamido)phenyl)pentan-3-yl)phenyl dibenzylcarbamate) was characterized as a competitive inhibitor of human 5α-reductase type 1 with an IC₅₀ of 0.84 μM [1]. This demonstrates that the dibenzylcarbamate functionality can serve as a pharmacophoric element in bioactive molecules, extending its relevance beyond a passive protecting group to an active structural motif in drug design.

5α-Reductase inhibition Steroid mimetic Bioisostere

Recommended Application Scenarios for Methyl N,N-Dibenzylcarbamate Based on Quantitative Evidence


Chiral Building Block Procurement for Racemization-Sensitive Coupling Reactions

When planning Cu-catalyzed Ullmann-type diaryl ether formations or similar coupling reactions with chiral amino acid derivatives, methyl N,N-dibenzylcarbamate is the indicated protecting group strategy. Direct evidence shows that N,N-dibenzyl protection completely prevents racemization under conditions (90 °C, CuI catalyst) where both Boc and Cbz protection fail, resulting in partial loss of optical purity [1]. For procurement specifications requiring enantiomeric excess ≥98%, selecting this compound as a protected intermediate eliminates the risk of stereochemical erosion inherent to Boc- or Cbz-protected analogs.

Orthogonal Protecting Group Strategy Requiring Acid/Base Stability

In multi-step syntheses demanding orthogonal deprotection, methyl N,N-dibenzylcarbamate offers a benzyl carbamate stability profile (pH 4–12 at RT) [1] that is fully compatible with Boc removal conditions (TFA) and Fmoc removal conditions (piperidine) [2]. This enables synthetic routes where a Boc group can be selectively cleaved with acid while the N,N-dibenzylcarbamate remains intact, or where Fmoc can be removed under basic conditions without affecting the dibenzyl-protected amine. This three-way orthogonality (Boc/acid, Fmoc/base, Cbz-class/hydrogenolysis) is a key driver for selecting this compound in complex molecule assembly.

Medicinal Chemistry Exploration of 5α-Reductase and Steroid-Mimetic Targets

For drug discovery programs targeting 5α-reductase or related steroid-recognizing enzymes, the dibenzylcarbamate moiety has validated pharmacophoric relevance, with a derivative showing competitive inhibition at IC₅₀ = 0.84 μM [1]. Methyl N,N-dibenzylcarbamate serves as a compact, synthetically accessible entry point for constructing focused libraries of dibenzylcarbamate-containing analogs, enabling SAR exploration around this bioisosteric motif without requiring de novo design of the core scaffold.

Non-Aqueous Reaction Media Requiring Enhanced Lipophilicity

With a predicted XlogP of 3.1 [1], methyl N,N-dibenzylcarbamate is approximately 10- to 100-fold more lipophilic than typical Cbz- or Boc-protected amino acid methyl esters. This property is advantageous for reactions conducted in hydrophobic solvents (toluene, dichloromethane, THF), for phase-transfer catalysis, and for chromatographic separations where enhanced organic-phase retention facilitates purification. Procurement of this compound is indicated when polar protecting groups cause solubility limitations or complicate extraction workflows.

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